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molecular formula C9H10N2O4 B8696440 2-methoxy-N-methyl-5-nitrobenzamide

2-methoxy-N-methyl-5-nitrobenzamide

Cat. No. B8696440
M. Wt: 210.19 g/mol
InChI Key: WTBGDACJPRQRLG-UHFFFAOYSA-N
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Patent
US08618115B2

Procedure details

To a solution of methyl 2-methoxy-5-nitrobenzoate (389 mg, 1.84 mmol) in THF (3.0 mL) was added 33% MeNH2/EtOH solution (2.0 mL, 16.0 mmol) and the mixture was stirred at 20° C. overnight. The solution was evaporated and the residue was chromatographed (SiO2 230-400 mesh) eluting with 7:3 hexanes/EtOAc to remove 2-(methylamino)-5-nitrobenzoate derivatives. Further elution with EtOAc provided the title compound (268.5 mg, 70% yield) as a yellowish solid: LCMS (ES) m/z 211 (M+H).
Quantity
389 mg
Type
reactant
Reaction Step One
Name
MeNH2 EtOH
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:4]=1[C:5](OC)=[O:6].[CH3:16][NH2:17].CCO>C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:4]=1[C:5]([NH:17][CH3:16])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
389 mg
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Name
MeNH2 EtOH
Quantity
2 mL
Type
reactant
Smiles
CN.CCO
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2 230-400 mesh)
WASH
Type
WASH
Details
eluting with 7:3 hexanes/EtOAc
CUSTOM
Type
CUSTOM
Details
to remove 2-(methylamino)-5-nitrobenzoate derivatives
WASH
Type
WASH
Details
Further elution with EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=O)NC)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 268.5 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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